molecular formula C17H18F3NO2 B5620092 N-(3,5-DIMETHOXYBENZYL)-N-[3-(TRIFLUOROMETHYL)BENZYL]AMINE

N-(3,5-DIMETHOXYBENZYL)-N-[3-(TRIFLUOROMETHYL)BENZYL]AMINE

Cat. No.: B5620092
M. Wt: 325.32 g/mol
InChI Key: GPODWYHABMDXQL-UHFFFAOYSA-N
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Description

N-(3,5-Dimethoxybenzyl)-N-[3-(trifluoromethyl)benzyl]amine is a substituted benzylamine derivative featuring two distinct aromatic moieties: a 3,5-dimethoxybenzyl group and a 3-(trifluoromethyl)benzyl group. The compound’s structure combines electron-donating methoxy groups with the electron-withdrawing trifluoromethyl group, which imparts unique physicochemical properties.

Properties

IUPAC Name

N-[(3,5-dimethoxyphenyl)methyl]-1-[3-(trifluoromethyl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3NO2/c1-22-15-7-13(8-16(9-15)23-2)11-21-10-12-4-3-5-14(6-12)17(18,19)20/h3-9,21H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPODWYHABMDXQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CNCC2=CC(=CC=C2)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized by comparing it to analogous N,N-disubstituted amines documented in recent literature and patents. Key comparisons include:

Structural Analogues and Physicochemical Properties

A comparison of substituent effects on molecular weight, synthetic yield, and chromatographic behavior is summarized below:

Compound Name / ID Substituents (R₁, R₂) Molecular Weight (g/mol) Yield (%) HPLC Retention Time (min) Source
N-(3,5-Dimethoxybenzyl)-N-[3-(trifluoromethyl)benzyl]amine (Target) 3,5-OMe, 3-CF₃ ~385.35* N/A N/A N/A
N-(3,5-Bis(trifluoromethyl)benzyl)-N-((5′-isopropyl-2′-methoxy-...)tetrazol-5-amine (Compound 41) 3,5-CF₃, 5-isopropyl-2′-methoxy ~600.60† 78.4 8.335
N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine 3,5-CF₃, 2-NH₂ ~401.30‡ N/A N/A
N-{1-[3,5-Bis(trifluoromethyl)phenyl]ethyl}-N-({3-...pyridin-2-yl}methyl)pyrimidin-2-amine 3,5-CF₃, heterocyclic pyridine ~600.60§ N/A N/A

*Estimated based on formula; †Calculated from C₂₉H₃₃F₆N₅O; ‡From C₁₅H₁₁F₆N₂; §From C₂₄H₂₅F₆N₅OS.

Key Observations:

  • Substituent Effects on Lipophilicity: The trifluoromethyl group increases hydrophobicity and metabolic stability compared to methoxy groups. For instance, Compound 41 (with two CF₃ groups) exhibits a higher HPLC retention time (8.335 min) than methoxy-rich analogs, suggesting greater lipophilicity .
  • Synthetic Yields: The target compound’s absence of sterically bulky groups (e.g., isopropyl in Compound 41) may theoretically improve synthetic yields compared to analogs requiring multi-step functionalization (e.g., 73.6% for Compound 37 vs. 70.5% for Compound 40) .
  • Electron-Donating vs.

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